molecular formula C19H23N5O3S2 B2649543 1-(4-((6-(Thiophene-2-carboxamido)pyridazin-3-yl)thio)butanoyl)piperidine-4-carboxamide CAS No. 1040649-36-2

1-(4-((6-(Thiophene-2-carboxamido)pyridazin-3-yl)thio)butanoyl)piperidine-4-carboxamide

Cat. No. B2649543
CAS RN: 1040649-36-2
M. Wt: 433.55
InChI Key: ALPDGXCPUMPVBL-UHFFFAOYSA-N
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Description

This compound is a chemical substance that has been used in various studies . It is a complex organic molecule that contains several functional groups and rings, including a thiophene ring, a pyridazine ring, and a piperidine ring .


Synthesis Analysis

The synthesis of similar compounds often involves the use of various reagents and reaction conditions . For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . The synthetic protocol of targeted thiadiazole-triazole analogs hybridized with thiophene is based on heterocyclization key compound .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups . The HOMO–LUMO energies and Fukui’s indices were established by applying the DFT/B3LYP molecular modeling methodology .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be complex and could involve various types of reactions, including condensation, cyclization, and others . For instance, the reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produced the β-keto amides .

Scientific Research Applications

Synthesis and Chemical Reactions

The scientific interest in 1-(4-((6-(Thiophene-2-carboxamido)pyridazin-3-yl)thio)butanoyl)piperidine-4-carboxamide primarily revolves around its synthesis and application in creating novel heterocyclic compounds. This compound is part of a broader research effort exploring N,S-containing heterocycles, highlighting the Mannich reaction's utility in synthesizing complex heterocyclic structures. Such reactions often yield compounds with potential biological activities, including analgesic and antiparkinsonian properties. For instance, thiophene derivatives synthesized from related pyridine compounds have shown promising pharmacological activities, underscoring the relevance of these synthetic pathways in drug discovery (Dotsenko et al., 2012; Amr et al., 2008).

Heterocyclic Synthesis

The synthesis of heterocyclic carboxamides, including those related to thiophene-2-carboxamido pyridazin derivatives, is of significant interest due to their potential antipsychotic activities. Studies have demonstrated the synthesis of various heterocyclic analogues, some of which exhibit potent in vivo activities with minimal side effects, thus offering a potential pathway for developing new antipsychotic medications (Norman et al., 1996).

Antimicrobial and Anticancer Properties

Further research into thiophene and pyridine derivatives, including structures similar to 1-(4-((6-(Thiophene-2-carboxamido)pyridazin-3-yl)thio)butanoyl)piperidine-4-carboxamide, has revealed antimicrobial and anticancer potentials. These compounds, through their novel synthetic pathways, have been evaluated for their biological activities, providing insights into their utility as therapeutic agents against various diseases. The antimicrobial and anticancer screenings of these compounds underscore their significance in medicinal chemistry and drug development processes (Al-Salahi et al., 2010; Flefel et al., 2018).

Future Directions

The future research directions for this compound could include further studies to understand its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in various fields, such as medicine or materials science, could be explored .

properties

IUPAC Name

1-[4-[6-(thiophene-2-carbonylamino)pyridazin-3-yl]sulfanylbutanoyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O3S2/c20-18(26)13-7-9-24(10-8-13)17(25)4-2-12-29-16-6-5-15(22-23-16)21-19(27)14-3-1-11-28-14/h1,3,5-6,11,13H,2,4,7-10,12H2,(H2,20,26)(H,21,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALPDGXCPUMPVBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)CCCSC2=NN=C(C=C2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-((6-(Thiophene-2-carboxamido)pyridazin-3-yl)thio)butanoyl)piperidine-4-carboxamide

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